4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is a complex organic compound that is often used in the field of peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and rapid production of peptides containing this compound .
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed using piperidine in DMF.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amino acids.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs . Additionally, this compound is used in the development of peptide-based therapeutics and diagnostic tools .
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is unique due to the presence of the hydroxyphenyl group, which can participate in additional chemical reactions, providing more versatility in peptide synthesis . This compound also offers improved stability and solubility compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-7-5-6-16(12-18)17(13-24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29) |
InChI Key |
SBQBYRVEBPWOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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